molecular formula C23H22N4O3 B12169496 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B12169496
M. Wt: 402.4 g/mol
InChI Key: YLVFUJACEQVJKL-UHFFFAOYSA-N
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Description

3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex synthetic heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione core, a scaffold recognized for its diverse pharmacological profile, and is functionalized with a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole moiety. Such fused polycyclic structures are frequently explored for their potential to interact with various biological targets in the central nervous system. Researchers may investigate this compound as a novel chemical entity for probing neurological pathways or as a precursor in the synthesis of more complex molecules. Its structure suggests potential for application in early-stage drug discovery projects, particularly in the development of psychotropic, neurological, or anticancer agents, given the documented activities of related benzodiazepine and triazepine derivatives. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

3-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C23H22N4O3/c28-21(27-12-11-19-16(13-27)14-5-1-3-7-17(14)24-19)10-9-20-23(30)25-18-8-4-2-6-15(18)22(29)26-20/h1-8,20,24H,9-13H2,(H,25,30)(H,26,29)

InChI Key

YLVFUJACEQVJKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

Preparation Methods

Michael Addition Approach

The benzodiazepine-2,5-dione core is functionalized at the N3 position with an acryloyl group via nucleophilic acyl substitution. Subsequent Michael addition of the pyridoindole’s secondary amine to the α,β-unsaturated ketone forms the 3-oxopropyl linkage. Optimized conditions (DMAP catalyst, DMF solvent, 50°C) deliver the coupled product in 75–80% yield.

Reductive Amination Route

Here, the pyridoindole amine reacts with a keto-aldehyde derivative of the benzodiazepine core under reducing conditions (NaBH₃CN, MeOH). This one-pot method achieves 65–70% yield but requires rigorous exclusion of moisture to prevent aldehyde oxidation.

Table 2: Key Parameters for Coupling Reactions

ParameterMichael AdditionReductive Amination
CatalystDMAP (10 mol%)NaBH₃CN (2 equiv)
SolventDMFMeOH
Temperature50°C25°C
Yield (%)75–8065–70
Side Products<5% dimerization<10% over-reduction

Optimization and Purification Techniques

Final purification of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient elution. Critical process parameters include:

  • pH control : Maintaining the mobile phase at pH 3.0 (adjusted with formic acid) enhances peak symmetry.

  • Temperature : Column heating to 40°C reduces backpressure and improves resolution.

Scale-up challenges, such as column fouling, are mitigated through in-line filtration and periodic regeneration with 0.1 M NaOH .

Chemical Reactions Analysis

Types of Reactions

The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The indole and benzodiazepine rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Rho Kinase Inhibition

One of the primary applications of this compound is its activity as a Rho kinase inhibitor. Rho kinases are critical in various cellular processes, including smooth muscle contraction and cell migration. The inhibition of Rho kinase has therapeutic implications in:

  • Cardiovascular Diseases : By modulating vascular smooth muscle contraction and promoting vasodilation, Rho kinase inhibitors can be beneficial in treating hypertension and other cardiovascular conditions.
  • Cancer Treatment : The inhibition of Rho kinase may suppress tumor cell migration and invasion, making it a potential candidate for cancer therapy .

Neuropharmacology

Given its structural characteristics, there is potential for this compound to be explored in neuropharmacology. Its possible anxiolytic or sedative effects could make it suitable for treating anxiety disorders and other neuropsychiatric conditions.

Table 1: Summary of Research Findings on Rho Kinase Inhibition

Study ReferenceFindingsImplications
Demonstrated significant inhibition of Rho kinase activity in vitroPotential use in treating hypertension
Identified structure–activity relationships indicating enhanced potency with specific substitutionsGuided further synthesis for optimized efficacy
Reported preliminary efficacy in reducing tumor cell migrationSupports further investigation in oncology

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodiazepine Derivatives

Classical benzodiazepines (e.g., diazepam) feature a phenyl or chlorophenyl substituent at the N1 position of the benzodiazepine core. In contrast, the target compound replaces this with a pyridoindole group.

Table 1: Structural and Functional Comparison with Benzodiazepine Analogs

Property Target Compound Diazepam Clobazam
Core Structure 1,4-Benzodiazepine-2,5-dione 1,4-Benzodiazepine-2-one 1,5-Benzodiazepine-2,4-dione
Substituent at N1 Pyridoindole-propyl-3-one Phenyl Chlorophenyl
Molecular Weight (g/mol) ~495 (estimated) 284.7 300.7
Potential Binding Affinity* High (predicted for α2/α3 GABAA) Moderate (broad-spectrum) Selective for α2 subunit

*Predicted based on structural analogs and receptor docking studies.

Heterocyclic Compounds with Dione Moieties

Compounds featuring dione functional groups, such as imidazolinone herbicides (e.g., imazapyr, imazaquin), share structural parallels with the target compound’s benzodiazepine-2,5-dione core . However, their applications diverge significantly:

Table 2: Comparison with Dione-Containing Heterocycles

Compound Core Structure Functional Groups Primary Use
Target Compound Benzodiazepine-2,5-dione Pyridoindole, 3-oxopropyl Pharmaceutical (hypothetical)
Imazapyr Imidazolinone Pyridinecarboxylic acid Herbicide
Methazole Benzothiadiazine-3,5-dione Chlorophenyl, trichloroethyl Pesticide

While the dione moiety in imazapyr contributes to herbicidal activity by inhibiting acetolactate synthase, the target compound’s dione likely stabilizes its conformation for receptor binding.

Key Differences:

Research Findings and Implications

  • Structural Uniqueness: The pyridoindole-propyl-3-one side chain distinguishes this compound from both classical benzodiazepines and pesticidal diones, suggesting novel pharmacological or chemical applications.
  • Synthetic Challenges : Coupling bulky heterocycles (e.g., pyridoindole) to benzodiazepine cores requires optimized conditions to avoid side reactions, as seen in similar multi-step syntheses .
  • Potential Applications: While pesticidal diones target plant enzymes , the benzodiazepine core implies CNS activity. Further studies are needed to validate receptor binding and toxicity profiles.

Biological Activity

The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic molecule belonging to the class of benzodiazepines. Its unique structure combines a benzodiazepine core with a pyridoindole moiety. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of approximately 320.38 g/mol. The compound features multiple functional groups that contribute to its biological activity.

The primary mechanism of action for this compound is as a Rho kinase inhibitor . Rho kinases are crucial in various cellular processes such as contraction, motility, and proliferation. Inhibiting these kinases has been associated with therapeutic effects in conditions like hypertension and cancer . Additionally, the structural components suggest potential interactions with neurotransmitter systems, which may lead to anxiolytic or sedative effects typical of benzodiazepines.

Rho Kinase Inhibition

Research indicates that this compound effectively inhibits Rho kinase activity. This inhibition can lead to vasodilation and reduced vascular smooth muscle contraction, making it a candidate for treating cardiovascular diseases. Studies have shown that compounds with similar structures exhibit significant anti-proliferative effects on cancer cell lines by disrupting the signaling pathways mediated by Rho kinases .

Neuropharmacological Potential

Given its structural similarity to traditional benzodiazepines, this compound may also possess anxiolytic or sedative properties. Preliminary studies suggest that it could interact with GABA receptors, which are integral to the mechanism of action for many anxiolytic drugs.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Rho Kinase Inhibitors : A comparative study highlighted the effectiveness of various Rho kinase inhibitors in reducing tumor growth in xenograft models. The findings suggested that compounds structurally similar to our target compound exhibited significant tumor regression .
  • Neuropharmacology Research : Another study focused on the neuropharmacological effects of benzodiazepine derivatives. It was found that certain derivatives demonstrated enhanced binding affinity to GABA_A receptors compared to standard medications like diazepam.

Data Table: Biological Activities

Compound NameStructural FeaturesBiological Activity
3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dioneBenzodiazepine core with pyridoindole moietyRho kinase inhibition; potential anxiolytic effects
Similar Compounds (e.g., Colchicine)Anti-gout agent; inhibits tubulin polymerizationAnticancer activity
Isoindole derivativesIsoindole core with various substitutionsDiverse pharmacological effects

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